molecular formula C18H30O5 B14115966 2,3-DI-Nor-8-isoprostaglandin F2A

2,3-DI-Nor-8-isoprostaglandin F2A

Cat. No.: B14115966
M. Wt: 326.4 g/mol
InChI Key: IDKLJIUIJUVJNR-UHFFFAOYSA-N
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Description

2,3-DI-Nor-8-isoprostaglandin F2A is a metabolite of 8-iso Prostaglandin F2α, a prostaglandin-like product of non-specific lipid peroxidation. This compound is present in normal human urine and its concentration increases under conditions of oxidative stress, such as smoking . It plays a significant role in lipid biochemistry and oxidative stress pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI-Nor-8-isoprostaglandin F2A typically involves the oxidation of arachidonic acid, followed by a series of enzymatic and non-enzymatic reactions. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods: Industrial production of this compound is not widely documented. it is generally produced in research laboratories using high-purity lipid standards and advanced biochemical techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-DI-Nor-8-isoprostaglandin F2A undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products: The major products formed from these reactions include various metabolites of 8-iso Prostaglandin F2α, such as 2,3-dinor-8-iso Prostaglandin F1α and 2,3,4,5-tetranor-8-iso Prostaglandin F2α .

Mechanism of Action

2,3-DI-Nor-8-isoprostaglandin F2A exerts its effects through interactions with prostaglandin receptors, particularly the prostaglandin F2α receptor. This interaction triggers a cascade of intracellular signaling pathways involving G-protein-coupled receptors, leading to various physiological responses such as inflammation and oxidative stress regulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role as a biomarker for oxidative stress and its presence in normal human urine. Its concentration correlates well with oxidative injury, making it a valuable compound for research in oxidative stress-related diseases .

Properties

IUPAC Name

5-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]pent-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKLJIUIJUVJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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